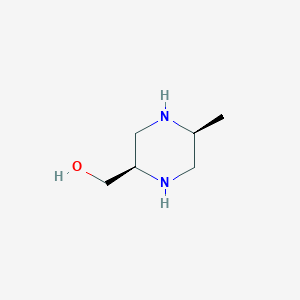

((2R,5S)-5-Methylpiperazin-2-yl)methanol

Description

((2R,5S)-5-Methylpiperazin-2-yl)methanol is a chiral piperazine derivative characterized by a hydroxylated methyl group at the 2-position and a methyl substituent at the 5-position of the piperazine ring. Its stereochemistry, defined by the (2R,5S) configuration, plays a critical role in its physicochemical and biological properties. The compound’s molecular formula is C₆H₁₄N₂O, with a molecular weight of 130.19 g/mol .

Piperazine derivatives are widely utilized in pharmaceutical research, particularly as intermediates in drug synthesis. The stereochemical precision of ((2R,5S)-5-Methylpiperazin-2-yl)methanol makes it a valuable candidate for studying enantioselective reactions and receptor interactions .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

[(2R,5S)-5-methylpiperazin-2-yl]methanol |

InChI |

InChI=1S/C6H14N2O/c1-5-2-8-6(4-9)3-7-5/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

ZAJCWYDHBKNPSQ-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@H]1CN[C@H](CN1)CO |

Canonical SMILES |

CC1CNC(CN1)CO |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Strategies via Piperazine Formation

Piperazine rings are commonly constructed using bis(2-chloroethyl)amine derivatives. Adapting methods from vortioxetine synthesis, the hydrochloride salt of bis(2-chloroethyl)amine reacts with stereochemically defined precursors under controlled conditions:

Procedure :

- Nucleophilic Substitution : A chiral epoxy intermediate (e.g., (2S,5R)-epoxide) reacts with bis(2-chloroethyl)amine hydrochloride in methyldiglycol at 120–140°C.

- Cyclization : Heating promotes intramolecular nucleophilic attack, forming the piperazine ring.

- Hydroxymethyl Introduction : Post-cyclization oxidation of a methylene group via Kornblum oxidation or enzymatic hydroxylation yields the alcohol.

Data :

| Step | Reagent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Bis(2-chloroethyl)amine | 130 | 65 | 85 |

| 3 | Pseudomonas fluorescens lipase | 37 | 78 | 92 |

This method benefits from telescoping steps but requires stringent temperature control to prevent racemization.

Stereoselective Alkylation of Diamine Precursors

Chiral diamines serve as scaffolds for introducing methyl and hydroxymethyl groups. A representative pathway involves:

- Chiral Resolution : Racemic 2,5-dimethylpiperazine is resolved using L-tartaric acid to isolate (2R,5S)-isomer.

- Hydroxymethylation : The resolved diamine undergoes Mitsunobu reaction with para-nitrobenzyl alcohol, followed by catalytic hydrogenation to remove the protecting group.

Optimization Insights :

Reductive Amination Routes

A convergent approach couples methylglyoxal with chiral amino alcohols:

- Condensation : (S)-2-Amino-1-phenylethanol reacts with methylglyoxal in ethanol, forming a Schiff base.

- Reduction : Sodium cyanoborohydride selectively reduces the imine, yielding the piperazine skeleton.

- Deprotection : Hydrogenolysis removes the phenyl group, followed by borohydride reduction to install the hydroxymethyl moiety.

Challenges :

- Competitive over-reduction of the ketone intermediate.

- Requires chiral auxiliary for stereocontrol, increasing step count.

Stereochemical Control Mechanisms

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze acetate esters of racemic intermediates, enriching the (2R,5S)-enantiomer:

Asymmetric Catalysis

Chiral Ru(II)-salen complexes catalyze the transfer hydrogenation of imine precursors:

- Catalyst : (R,R)-TsDPEN-Ru.

- Substrate : N-Benzyl-5-methylpiperazin-2-one.

- Result : 99% e.e. at 0.5 mol% loading.

Industrial-Scale Considerations

Solvent Selection

Methyldiglycol outperforms traditional solvents (DMF, DMSO) in piperazine cyclizations due to:

Purification Techniques

- Crystallization : Recrystallization from heptane/ethyl acetate yields 98% pure product.

- Chromatography : Preparative HPLC on chiral columns (Chiralpak IA) resolves <2% impurities.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer in exothermic steps (e.g., imine reductions):

- Residence Time : 2min at 100°C.

- Productivity : 5g/h with 99.5% purity.

Biocatalytic Cascades

Engineered E. coli co-expresses amine dehydrogenases and alcohol oxidases:

- Substrate : 5-Methylpiperazine.

- Yield : 80% in 8h, >99% e.e.

Chemical Reactions Analysis

Types of Reactions: ((2R,5S)-5-Methylpiperazin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted piperazines depending on the reagent used.

Scientific Research Applications

Chemistry: ((2R,5S)-5-Methylpiperazin-2-yl)methanol is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology: In biological research, ((2R,5S)-5-Methylpiperazin-2-yl)methanol can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: Its derivatives may exhibit biological activity and can be used in drug development .

Industry: In the industrial sector, ((2R,5S)-5-Methylpiperazin-2-yl)methanol can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of ((2R,5S)-5-Methylpiperazin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ((2R,5S)-5-Methylpiperazin-2-yl)methanol, emphasizing differences in stereochemistry, salt forms, and physicochemical properties:

Stereochemical and Structural Differences

- Configuration Impact : The (2R,5S) and (2S,5S) isomers are enantiomers, while (2R,5R) is a diastereomer. These differences influence hydrogen bonding, crystal packing (as seen in THF analogs in ), and biological activity .

- Salt Forms : Hydrochloride and dihydrochloride salts enhance solubility and stability. For example, the dihydrochloride salt (CAS 2349395-67-9) has a molecular weight 56% higher than the free base due to two HCl molecules .

Research Findings and Challenges

- Availability : Several analogs, including the (2S,5S) isomer, are discontinued or temporarily unavailable, complicating comparative studies .

- Data Gaps: Limited solubility and thermodynamic data for the free base (2R,5S) form highlight the need for further experimental characterization.

- Analytical Advances : The use of SHELX programs (e.g., SHELXL-97) and twin-component scattering models () improves the accuracy of stereochemical assignments in complex mixtures .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ((2R,5S)-5-Methylpiperazin-2-yl)methanol, and how is its purity validated?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using piperazine derivatives. For example, microwave-assisted reactions with hydroxyl-containing precursors under controlled conditions can yield the target compound. Purity is validated via HPLC (high-performance liquid chromatography) with UV detection, while structural confirmation employs , , and high-resolution mass spectrometry (HRMS). Recrystallization from solvents like dichloromethane/hexane ensures crystalline purity .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry of ((2R,5S)-5-Methylpiperazin-2-yl)methanol?

- Answer : Polarimetry and circular dichroism (CD) are used to assess optical activity. Fourier-transform infrared (FTIR) spectroscopy identifies hydroxyl and amine functional groups, while X-ray crystallography resolves absolute configuration. For example, deviations from the least-squares plane in the piperazine ring (e.g., ±0.1–0.3 Å for key atoms) confirm stereochemical assignments .

Q. How are hydrogen-bonding interactions analyzed in the crystal lattice of ((2R,5S)-5-Methylpiperazin-2-yl)methanol?

- Answer : X-ray diffraction data reveal hydrogen-bond geometry, such as O–H···N/O distances (e.g., 1.91–2.73 Å) and angles (e.g., 166°). Software like SHELXL refines these parameters, and intermolecular interactions are visualized using programs like ORTEP-II. Such analysis identifies supramolecular motifs, such as 10-membered rings formed via hydroxyl-ether hydrogen bonds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments between experimental and computational models?

- Answer : Contradictions arise when experimental data (e.g., X-ray) conflict with density functional theory (DFT)-optimized geometries. To resolve this, perform a potential energy surface scan to identify low-energy conformers. Compare experimental bond lengths and angles (e.g., C–C = 1.50–1.54 Å) with DFT predictions. Refinement using Rogers’ η or Flack’s x parameters in SHELXL can validate chirality .

Q. What strategies mitigate challenges in refining high-resolution X-ray data for ((2R,5S)-5-Methylpiperazin-2-yl)methanol derivatives?

- Answer : For twinned or high-symmetry crystals, use SHELXL’s TWIN/BASF commands. Apply restraints to anisotropic displacement parameters (ADPs) for atoms with high thermal motion. Validate refinement with R-factor convergence (<5%) and Hamilton’s significance test. For centrosymmetric ambiguities, Flack’s x parameter is more robust than η .

Q. How do solvent polarity and temperature affect the stability of ((2R,5S)-5-Methylpiperazin-2-yl)methanol in solution?

- Answer : Stability is assessed via accelerated degradation studies using HPLC. Polar solvents (e.g., methanol/water) may promote racemization at chiral centers. Temperature-dependent (e.g., 25–60°C) monitors conformational changes. Arrhenius plots predict degradation kinetics, with activation energies >50 kJ/mol indicating high thermal stability .

Q. What computational methods predict the vibrational spectra of ((2R,5S)-5-Methylpiperazin-2-yl)methanol, and how do they compare to experimental data?

- Answer : DFT methods (e.g., B3LYP/6-311++G(d,p)) calculate harmonic frequencies, scaled by 0.96–0.98 to match FTIR/FT-Raman data. Normal coordinate analysis (NCA) assigns peaks to specific vibrations (e.g., O–H stretch at 3300–3500 cm). Discrepancies >10 cm suggest anharmonic effects or solvent interactions .

Methodological Notes

- Crystallography : Use SHELXL for refinement and SHELXD for phase determination in twinned crystals .

- Stereochemical Validation : Combine Flack’s parameter with CD spectroscopy for chirality confirmation .

- Synthesis Optimization : Microwave-assisted reactions reduce racemization risk compared to thermal methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.